N-Phenyl-N-(prop-2-EN-1-YL)furan-2-carboxamide
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Overview
Description
N-phenyl-N-2-propen-1-yl-2-Furancarboxamide is an organic compound with the molecular formula C14H13NO2. It is characterized by the presence of a furan ring, a phenyl group, and a propenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-N-2-propen-1-yl-2-Furancarboxamide typically involves the reaction of 2-furancarboxylic acid with N-phenyl-N-2-propen-1-amine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran .
Industrial Production Methods
While specific industrial production methods for N-phenyl-N-2-propen-1-yl-2-Furancarboxamide are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-N-2-propen-1-yl-2-Furancarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-phenyl-N-2-propen-1-yl-2-Furancarboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Mechanism of Action
The mechanism of action of N-phenyl-N-2-propen-1-yl-2-Furancarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-N-2-propen-1-yl-2-thiophenecarboxamide: Similar structure but with a thiophene ring instead of a furan ring.
N-phenyl-N-2-propen-1-yl-2-pyrrolecarboxamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-phenyl-N-2-propen-1-yl-2-Furancarboxamide is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in various research applications, particularly in the development of new materials and pharmaceuticals .
Properties
CAS No. |
66668-15-3 |
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Molecular Formula |
C14H13NO2 |
Molecular Weight |
227.26 g/mol |
IUPAC Name |
N-phenyl-N-prop-2-enylfuran-2-carboxamide |
InChI |
InChI=1S/C14H13NO2/c1-2-10-15(12-7-4-3-5-8-12)14(16)13-9-6-11-17-13/h2-9,11H,1,10H2 |
InChI Key |
JKYAYTPXMRJIKX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN(C1=CC=CC=C1)C(=O)C2=CC=CO2 |
Origin of Product |
United States |
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